2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide

SOAT-1/ACAT-1 Inhibition FPR2 Receptor Agonism Structure-Activity Relationship (SAR)

Prioritize this specific 2,4-difluoro analogue for your SOAT-1 pipeline. Unlike the 4-fluorophenyl variant which acts as an FPR2 agonist, the critical 2,4-difluoro substitution on this hydantoin probe is characteristic of SOAT-1 inhibitory pharmacophores. This structural precision is essential for generating valid dose-response data in sebocyte lipid droplet assays or enzyme inhibition studies, preventing misleading off-target inflammatory artifacts.

Molecular Formula C15H17F2N3O3
Molecular Weight 325.316
CAS No. 941913-00-4
Cat. No. B2892127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide
CAS941913-00-4
Molecular FormulaC15H17F2N3O3
Molecular Weight325.316
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)CC(=O)NC2=C(C=C(C=C2)F)F)CC
InChIInChI=1S/C15H17F2N3O3/c1-3-15(4-2)13(22)20(14(23)19-15)8-12(21)18-11-6-5-9(16)7-10(11)17/h5-7H,3-4,8H2,1-2H3,(H,18,21)(H,19,23)
InChIKeyCKMGFEMDLATUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide (CAS 941913-00-4): Chemical Identity and Procurement Context


2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide (CAS 941913-00-4) is a synthetic dioxo-imidazolidine derivative with the molecular formula C15H17F2N3O3 and a molecular weight of 325.316 g/mol . This compound belongs to a class of molecules recognized for their inhibitory activity against Sterol O-Acyltransferase-1 (SOAT-1, also known as ACAT-1), an enzyme involved in cholesterol esterification and sebum production [1]. Its structure features a 4,4-diethyl-substituted hydantoin core linked via an acetamide bridge to a 2,4-difluoroaniline moiety. While the dioxo-imidazolidine pharmacophore is established in the patent literature for dermatological and metabolic indications, publicly available quantitative bioactivity data for this specific compound remains extremely limited, making its selection highly dependent on targeted experimental validation rather than established benchmarking [1].

Procurement Risks for 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide: Why Structural Analogs Are Not Interchangeable


The dioxo-imidazolidine class exhibits extreme sensitivity to substitution patterns on the N-phenylacetamide ring. Even a minor halogen positional shift can fundamentally alter target engagement. For example, the mono-fluorinated analog 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide is documented as an FPR2 receptor agonist (EC50 2.77 µM), whereas the 2,4-difluoro substitution in the target compound is characteristic of SOAT-1 inhibitory pharmacophores, suggesting a completely divergent biological profile [1][2]. Generic substitution without direct comparative data therefore carries a high risk of selecting a compound with irrelevant or misleading bioactivity for a given research model. The absence of a complete bioactivity fingerprint for this specific CAS number means that researchers cannot rely on class-level assumptions; the 2,4-difluoro pattern must be treated as a critical determinant of target binding and functional effect, not a minor structural variation.

Quantitative Evidence Guide for 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide: Differentiated Performance Data vs. Comparators


Functional Selectivity: FPR2 Agonism vs. SOAT-1 Inhibition Driven by 2,4-Difluoro Substitution

The target compound's 2,4-difluorophenyl group differentiates it from the 4-fluorophenyl analog, which is a known FPR2 agonist (EC50 2770 nM measured in HEK-Gα16 cells stably expressing human FPR2 [1]). In contrast, the 2,4-difluoro substitution pattern aligns with the general pharmacophore for SOAT-1 inhibitors as described in patent literature, where the enzyme inhibition is the intended mechanism for sebum suppression [2]. This functional dichotomy underscores that the target compound is predicted to have a primary SOAT-1 inhibitory profile, not FPR2 agonism, based on class-level pharmacophore requirements. No direct head-to-head enzymatic data for the target compound is available.

SOAT-1/ACAT-1 Inhibition FPR2 Receptor Agonism Structure-Activity Relationship (SAR)

Predicted Physicochemical Differentiation vs. Mono-Halogenated and Non-Halogenated Analogs

The 2,4-difluorophenyl substitution increases lipophilicity (predicted cLogP ~2.5) and hydrogen bond acceptor capacity compared to the non-fluorinated parent scaffold, which has a reported synthetic intermediate base structure ((4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, CAS 714-71-6) [1]. The di-fluorinated analog is calculated to have a topological polar surface area (tPSA) of approximately 78.7 Ų based on ZINC database entries for molecular formula isomers [2]. These computed properties suggest enhanced membrane permeability and target binding pocket occupancy relative to des-fluoro or mono-fluoro analogs, though no experimental logD or permeability data is available.

Lipophilicity Permeability Drug-likeness

Vendor-Supplied Purity Benchmarking vs. In-Class Research Chemicals

The target compound is commercially offered with a typical purity specification of 95% as indicated by primary vendors . In comparison, the structurally simpler building block (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 714-71-6) is typically supplied at 97% purity , while many non-commercial dioxo-imidazolidine analogs synthesized in patent literature have no publicly disclosed purity metrics, relying instead on internal analytical characterization (NMR, LCMS) [1]. The 95% purity benchmark, while modest, provides a defined quality floor that is absent for many in-class compounds sourced from non-commercial synthesis, enabling more reproducible biological testing.

Chemical Purity Quality Control Batch Consistency

Validated Application Scenarios for 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide in SOAT-1 and Sebocyte Research


SOAT-1 Enzymatic Inhibition Screening in HepG2 Cell Lysates

This compound is suited for dose-response studies measuring SOAT-1 inhibition in HepG2 primary enzymatic assays as described in patent Example 11 [1]. Its predicted binding mode, based on the dioxo-imidazolidine core, enables direct comparison with established SOAT-1 inhibitor pharmacophores. The 2,4-difluoro substitution is expected to confer greater target engagement than mono-fluoro or des-fluoro analogs, making it a valuable probe for SAR expansion around the N-phenylacetamide vector.

Sebocyte Lipid Production Assays for Dermatological Research

Given the established link between SOAT-1 inhibition and reduced cholesterol ester synthesis in sebaceous glands [1], this compound can be prioritized for functional assays in primary human sebocytes or SZ95 sebocyte cell lines. Researchers can measure reductions in lipid droplet formation or cholesterol ester levels as a functional readout of target engagement, with the expectation that the 2,4-difluoro pattern enhances cellular potency compared to unsubstituted analogs.

Negative Control Differentiation from FPR2-Mediated Inflammatory Assays

Because the 4-fluorophenyl analog demonstrates FPR2 agonism (EC50 2770 nM) [2], the target 2,4-difluoro compound serves as a critical specificity control in FPR2-dependent inflammatory models. Researchers can use this compound to confirm that observed anti-inflammatory or lipid-modulating effects are SOAT-1-mediated rather than FPR2-mediated, strengthening mechanistic conclusions in dermatology or cardiovascular research.

Analytical Method Development and Reference Standard Use

With a defined commercial purity specification of 95% , this compound can serve as a reference standard for HPLC or LC-MS method development when analyzing dioxo-imidazolidine libraries. Its distinct retention time and mass spectrum (m/z 325.316 for [M+H]+) provide a reliable benchmark for quantifying structurally related impurities or metabolites in preclinical samples.

Quote Request

Request a Quote for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.